Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

MOCVD ZnO thin films carbon impurity

Zn(TMHD)₂ solves the carbon contamination problem that plagues conventional Zn(acac)₂ in MOCVD, delivering ZnO films with <1 at.% bulk carbon. • Validated for c-axis oriented ZnO on Si for SAW & piezoelectric devices. • Broad ALD temperature window (150-375°C) for ZnS buffer layers in quantum-dot solar cells. • Air-stable, non-pyrophoric crystalline solid-eliminates glovebox storage and pyrophoric protocols required for diethylzinc. Supplied as 97% purity with full analytical documentation; safer handling reduces facility compliance costs.

Molecular Formula C22H40O4Zn
Molecular Weight 433.9 g/mol
Cat. No. B12062362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
Molecular FormulaC22H40O4Zn
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn]
InChIInChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7+;
InChIKeyMLHSFTRXWHJIHL-ORWWTJHYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zn(TMHD)₂: Properties and Precursor Applications


Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) [Zn(TMHD)₂, CAS 14363-14-5] is a homoleptic zinc β-diketonate complex with molecular formula C₂₂H₃₈O₄Zn and molecular weight 431.92 g/mol [1]. This compound exists as a white crystalline solid at room temperature with a melting point of 132–134 °C and is soluble in common organic solvents including toluene and dimethylformamide [1]. As a metal-organic precursor, Zn(TMHD)₂ serves as a zinc source for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes targeting zinc-containing thin films [2]. The ligand system consists of two 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD, also known as dipivaloylmethanate) chelating groups coordinated to a Zn(II) center in a tetrahedral geometry [1].

CVD / ALD Precursor

Metal-organic zinc source for ZnO and ZnS thin-film deposition

Carbon-Free Film Capability

Reported low carbon incorporation in MOCVD-grown ZnO films

Air-Stable Solid Handling

Non-pyrophoric crystalline solid compatible with ambient laboratory workflows

Zn(TMHD)₂ vs Generic Zinc β-Diketonate Precursors


Zinc β-diketonate precursors are not interchangeable despite sharing the same coordination motif. The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) differs fundamentally from acetylacetonate (acac) and other β-diketonates in its steric bulk and thermal decomposition pathway. While Zn(acac)₂ exhibits a decomposition temperature of approximately 186 °C with substantial char residue formation [1], Zn(TMHD)₂ undergoes cleaner thermal decomposition yielding carbon-free ZnO films under MOCVD conditions [2]. The six methyl groups on the TMHD ligand provide enhanced volatility and altered decomposition kinetics compared to unsubstituted or less-substituted analogs. In ALD applications, the ligand architecture directly influences surface saturation behavior, growth per cycle, and film purity [3]. These ligand-dependent differences in thermal stability, volatility, and decomposition chemistry render class-level substitution scientifically invalid for applications requiring specific film purity, stoichiometry, or crystalline orientation.

Dimension
Zn(TMHD)₂ (Target)
Generic Zinc β-Diketonate
Ligand Architecture
TMHD: six methyl groups, high steric bulk
Acac and simpler diketonates: lower steric profile; decomposition pathway may differ
Thermal Stability
Cleaner decomposition reported under MOCVD conditions
Char residue formation may shift film purity outcomes
ALD Surface Behavior
Ligand-dependent saturation reported
Growth-per-cycle and film purity may not be comparable across ligand systems

Zn(TMHD)₂: Quantitative Differentiation Evidence


Carbon-Free ZnO Film Deposition via MOCVD

Zn(TMHD)₂ enables deposition of ZnO films with exceptionally low carbon incorporation compared to typical MOCVD processes. X-ray photoelectron spectroscopy (XPS) analysis of films deposited using Zn(TMHD)₂ showed surface carbon reduced from as high as 34 at.% to less than 1 at.% within the first 5 nm of sputter depth profiling [1]. In contrast, conventional MOCVD-fabricated ZnO films using other precursors typically exhibit significantly higher carbon concentrations throughout the film thickness, with carbon being a ubiquitous impurity in MOCVD-grown ZnO that causes unintentional doping and compensation effects [2]. The stoichiometric ZnO achieved (Zn:O atomic percent ratio of 0.98 at surface, 1.00 overall by RBS) further confirms clean decomposition [1].

Carbon-Free ZnO MOCVD
Cross-study comparable
Surface carbon reduced from ≤34 at.% to
Supports low-carbon ZnO deposition workflow
XPS depth-profile verification recommended for target substrate
Non-Pyrophoric vs DEZ
Cross-study comparable
Zn(TMHD)₂: air-stable, non-pyrophoric white crystalline solid. Diethylzinc (DEZ): pyrophoric liquid, ignites spontaneously in air, storage class 4.2 hazardous material.
Supports air-stable precursor handling workflow
Handling protocol and infrastructure comparison advised
ZnO Stoichiometry & Texture
Cross-study comparable
Zn(TMHD)₂ yields stoichiometric ZnO (Zn:O 1.00 bulk) with strong c-axis orientation on Si(100). Comparator alkylzinc precursors show reported RMS roughness variability (4.18–17.67 nm).
Supports c-axis ZnO film selection for texture-dependent devices
Cross-precursor structural comparison advised for target application
ALD Temperature Window
Class-level inference
150–375 °C
Supports broad ALD process window fit for ZnS deposition
Substrate-specific saturation verification recommended
MOCVD ZnO thin films carbon impurity

Non-Pyrophoric Solid Advantage over Diethylzinc

Zn(TMHD)₂ exists as an air-stable, non-pyrophoric white crystalline solid at room temperature with a melting point of 132–134 °C . In contrast, diethylzinc (DEZ), the most widely used zinc precursor for ALD of ZnO, is a highly pyrophoric liquid that ignites spontaneously upon contact with air and reacts violently with water, potentially exploding [1]. DEZ requires rigorous air-free handling techniques including nitrogen blanket systems and specialized storage protocols classified under storage class 4.2 for pyrophoric and self-heating hazardous materials [1].

Non-Pyrophoric vs DEZ
Cross-study comparable
Zn(TMHD)₂: air-stable, non-pyrophoric white crystalline solid. Diethylzinc (DEZ): pyrophoric liquid, ignites spontaneously in air, storage class 4.2 hazardous material.
Supports air-stable precursor handling workflow
Handling protocol and infrastructure comparison advised
precursor safety handling requirements industrial ALD

Stoichiometric ZnO and c-Axis Orientation Control

MOCVD using Zn(TMHD)₂ produces highly c-axis oriented ZnO films on Si(100) substrates with near-perfect stoichiometry. XPS and Rutherford backscattering spectrometry (RBS) analysis yielded a zinc-to-oxygen atomic percent ratio of 0.98 at the surface and 1.00 in the overall film, indicative of stoichiometric ZnO [1]. The c-axis orientation was independently confirmed by high-resolution transmission electron microscopy (HRTEM) and X-ray diffraction (XRD) [1]. In comparative studies of ZnO growth, films deposited using dimethylzinc (DMZn) exhibit significantly inferior structural properties compared to diethylzinc (DEZn), with DMZn-derived films showing RMS roughness of 17.67 nm versus 4.18 nm for DEZn [2].

ZnO Stoichiometry & Texture
Cross-study comparable
Zn(TMHD)₂ yields stoichiometric ZnO (Zn:O 1.00 bulk) with strong c-axis orientation on Si(100). Comparator alkylzinc precursors show reported RMS roughness variability (4.18–17.67 nm).
Supports c-axis ZnO film selection for texture-dependent devices
Cross-precursor structural comparison advised for target application
ZnO stoichiometry c-axis orientation thin film crystallinity

ALD Temperature Window for ZnS Deposition

Zn(TMHD)₂ demonstrates a broad ALD temperature window of 150–375 °C for the deposition of ZnS films when paired with in situ generated H₂S as the co-reactant [1]. ALD behavior was confirmed through investigation of growth behavior and saturation curves across this temperature range [1]. This temperature window spans both low-temperature deposition regimes (<200 °C) suitable for thermally sensitive substrates and higher-temperature regimes (>300 °C) that may promote improved film crystallinity. In comparison, many alternative zinc precursors exhibit narrower ALD windows or require plasma enhancement to achieve self-limiting growth at low temperatures [2].

ALD Temperature Window
Class-level inference
150–375 °C
Supports broad ALD process window fit for ZnS deposition
Substrate-specific saturation verification recommended
Atomic Layer Deposition ZnS thin films ALD temperature window

Zn(TMHD)₂ Validated Application Scenarios


c-Axis ZnO Thin Films by MOCVD

Zn(TMHD)₂ is specifically validated for MOCVD growth of stoichiometric ZnO films on silicon substrates with strong c-axis orientation [1]. The exceptionally low carbon incorporation (<1 at.% in bulk) addresses a critical limitation of conventional MOCVD processes where carbon impurities cause unintentional doping and compensation effects [1]. This application scenario is particularly relevant for piezoelectric devices, surface acoustic wave filters, and ZnO-based transparent electronics where both crystalline orientation and chemical purity are essential performance determinants [1].

ALD of ZnS for Photovoltaic Buffer Layers

Zn(TMHD)₂ is demonstrated as an effective precursor for ALD of ZnS films with a broad temperature window of 150–375 °C when using in situ generated H₂S [1]. The deposited ZnS films exhibit a band gap between 3.5 and 3.6 eV and can penetrate porous matrices, making them suitable as buffer layers in nanostructured PbS quantum dot solar cell devices [1]. This application leverages the precursor's thermal stability across a wide temperature range while maintaining self-limiting ALD growth characteristics [1].

Indium-Zinc Oxide Transparent Conductive Films

Zn(TMHD)₂ has been successfully employed as a volatile metal-organic precursor in combination with In(TMHD)₃ for low-pressure MOCVD growth of indium-zinc oxide (IZO) transparent conductive films [1]. The TMHD ligand system provides compatible volatility and decomposition characteristics between the zinc and indium precursors, enabling co-deposition of multi-cation oxide films with controlled composition (ZnₓIn_yO_{x+1.5y}) [1]. This application is relevant for transparent conducting oxide (TCO) electrodes in optoelectronic devices and photovoltaics.

Non-Pyrophoric Zinc Precursor for Research Laboratories

For academic and industrial research facilities with limited hazardous material handling infrastructure, Zn(TMHD)₂ offers a safer alternative to pyrophoric alkylzinc precursors such as diethylzinc [1]. The air-stable, non-pyrophoric solid form eliminates the need for glovebox storage, nitrogen blanket systems, and specialized pyrophoric material protocols required for DEZ handling [2]. This application scenario is particularly relevant for university laboratories, pilot-scale process development, and facilities where safety compliance costs must be minimized without sacrificing precursor performance.

Application
Selection Property
Validation Focus
c-Axis ZnO films by MOCVD
Carbon-incorporation profile
XRD / HRTEM structural verification
ZnS ALD buffer layers
ALD temperature window breadth
Self-limiting growth confirmation
IZO transparent conductive films
Co-deposition compatibility with In(TMHD)₃
Composition-conductivity mapping
Air-stable precursor workflow
Ambient handling stability
Deposition outcome comparison vs alkylzinc precursors

Technical Documentation Hub

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